molecular formula C19H14BrN3OS B2527312 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893982-91-7

4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No. B2527312
CAS RN: 893982-91-7
M. Wt: 412.31
InChI Key: RCNULOMBUFVHIV-UHFFFAOYSA-N
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Description

The compound 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic molecule that appears to be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs of benzamide and thiazole are recurrent in the literature, suggesting that the compound may exhibit similar properties such as anticancer, antifungal, or antimicrobial activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of Schiff's bases, cyclization reactions, and the use of microwave irradiation to facilitate the reactions . For example, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was carried out under microwave irradiation, which is a method that could potentially be applied to the synthesis of this compound . Additionally, the synthesis of related compounds often includes the use of bromine, which is a key element in the target compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide group attached to a benzene ring, which is a common feature in the target compound . The presence of a thiazole or imidazole ring, as seen in the target compound, is known to contribute to the biological activity of these molecules .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and condensation, to form more complex structures with potential biological activities . The presence of a bromine atom in the target compound suggests that it could be used as a key intermediate for further functionalization through reactions such as Suzuki coupling or Sonogashira coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by the presence of substituents on the benzene ring and the nature of the heterocyclic rings attached to it . These properties are crucial for determining the solubility, stability, and overall drug-likeness of the compounds. The molecular docking studies and ADMET predictions performed on similar compounds provide insights into their potential interactions with biological targets and their pharmacokinetic profiles .

Scientific Research Applications

Antimicrobial Activity

Compounds with a structure similar to 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide have been synthesized and evaluated for their antimicrobial properties. These compounds, including N-benzimidazol-1-yl-methyl-benzamide derivatives, have shown effective antimicrobial activity against various bacteria and fungi, with some derivatives being more potent than standard reference drugs (Sethi et al., 2016). Similarly, 2-phenylamino-thiazole derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive strains, with some molecules exhibiting higher potency than reference drugs (Bikobo et al., 2017).

Anticancer Activity

These compounds have also been explored for their anticancer applications. N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed, synthesized, and evaluated against several cancer cell lines. The results revealed moderate to excellent anticancer activities, with some derivatives even outperforming the reference drug (Ravinaik et al., 2021). In another study, the potential anticancer properties of imidazo[2,1-b][1,3]thiazoles were investigated, showing moderate efficacy in suppressing the growth of kidney cancer cells and lesser effects on other cancer cell lines (Potikha & Brovarets, 2020).

Molecular Interaction Studies

The synthesis of various derivatives involving similar structural components, like 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide, has been carried out to understand molecular interactions, especially in metal complexes. Such studies provide insights into the crystal and molecular structure, thereby enhancing the understanding of their potential applications in various fields (Binzet et al., 2009).

Future Directions

The increased emergence of multidrug-resistant pathogenic bacteria has called for the exploration of alternative drug therapies . As such, research is now focused towards new antimicrobial agents with the expansion of bioactivity of existing drugs and also with novel targets so as to address the problem of resistance . In this era, cancer remains as one of the most serious clinical problems and the second primary cause of deaths worldwide . Therefore, the design of novel chemical therapeutic drugs for the treatment of cancer is a promising future direction .

properties

IUPAC Name

4-bromo-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3OS/c1-12-11-25-19-22-17(10-23(12)19)14-3-2-4-16(9-14)21-18(24)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNULOMBUFVHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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